REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[C:4]([C:8]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:11]=[C:10]([CH:18](N(C)C)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:9]=1[OH:28])([CH3:7])([CH3:6])[CH3:5].C(OC)(C)(C)C>O.S1(CCCC1)(=O)=O>[NH2:2][C:1]1[O:28][C:9]2[C:8]([C:4]([CH3:6])([CH3:5])[CH3:7])=[CH:13][C:12]([C:14]([CH3:16])([CH3:15])[CH3:17])=[CH:11][C:10]=2[C:18]=1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
2,4-di-tert-butyl-6-(dimethylaminophenyl-methyl)-phenol
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C1=CC=CC=C1)N(C)C)O
|
Name
|
compound ( 201 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a vacuum rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |